molecular formula C16H27N7O2 B11258353 2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

Cat. No.: B11258353
M. Wt: 349.43 g/mol
InChI Key: OOARTMUWSQZKIF-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine core substituted with ethylpiperazine and methylpiperidine groups, along with a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine and piperidine groups. The nitro group is then added through nitration reactions. Common reagents used in these steps include various amines, nitrating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: Various substituents can be introduced or replaced on the pyrimidine core or the piperazine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Chemical Research: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The nitro group and the piperazine and piperidine rings play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
  • 2-(4-Ethylpiperazin-1-yl)-6-(3-ethylpiperidin-1-yl)-5-nitropyrimidin-4-amine
  • 2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-aminopyrimidin-4-amine

Uniqueness

2-(4-Ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings, along with the nitro group, allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H27N7O2

Molecular Weight

349.43 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

InChI

InChI=1S/C16H27N7O2/c1-3-20-7-9-21(10-8-20)16-18-14(17)13(23(24)25)15(19-16)22-6-4-5-12(2)11-22/h12H,3-11H2,1-2H3,(H2,17,18,19)

InChI Key

OOARTMUWSQZKIF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)N3CCCC(C3)C)[N+](=O)[O-])N

Origin of Product

United States

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